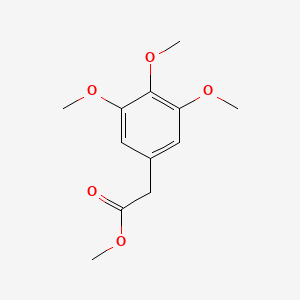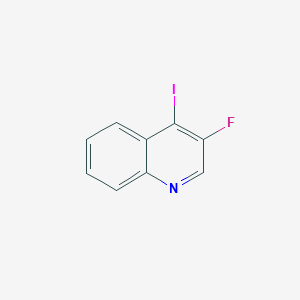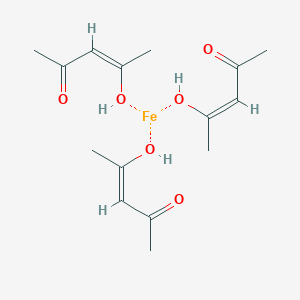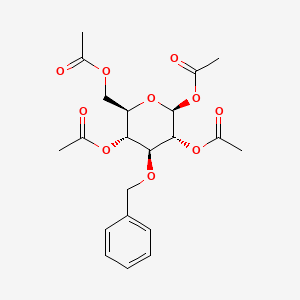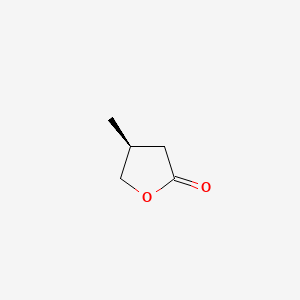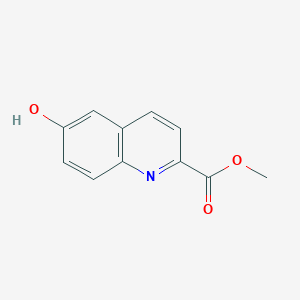
Methyl 6-hydroxyquinoline-2-carboxylate
Vue d'ensemble
Description
Methyl 6-hydroxyquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound of interest, while not directly synthesized or analyzed in the provided papers, is structurally related to the various quinoline derivatives discussed in the research.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, using a Friedländer condensation reaction catalyzed by KHSO4 under ultrasound irradiation conditions . Similarly, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was performed by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of methyl 6-hydroxyquinoline-2-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray diffraction analysis, NMR, and elemental analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . The crystal structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was also determined and found to be stabilized through intermolecular hydrogen bonds . These studies highlight the importance of such techniques in elucidating the molecular structure of quinoline derivatives, which would be applicable to methyl 6-hydroxyquinoline-2-carboxylate as well.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and spectral data, are crucial for their characterization and potential application. The papers describe various properties of the synthesized compounds, including their melting points and spectral data . For example, the IR and UV/Vis spectra of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate were described, and the presence of a strong intramolecular hydrogen bond was shown . These properties are indicative of the behavior of quinoline derivatives in different environments and can be used to predict the properties of methyl 6-hydroxyquinoline-2-carboxylate.
Applications De Recherche Scientifique
Electrochemistry and Spectroelectrochemistry
Research by Sokolová et al. (2015) focused on the oxidation mechanisms of hydroxyquinoline carboxylic acids, including methyl 6-hydroxyquinoline-2-carboxylate derivatives. They utilized techniques like cyclic voltammetry and spectroelectrochemistry to understand the oxidation process, which is key in the biochemistry of these compounds. Their findings are significant for understanding the electron transfer efficiency of hydroxyquinolines in biological systems (Sokolová et al., 2015).
Antidyslipidemic and Antioxidative Activities
A study by Sashidhara et al. (2009) investigated the properties of 8-hydroxyquinoline derivatives for their potential antidyslipidemic and antioxidative activities. They found that certain derivatives, including those related to methyl 6-hydroxyquinoline-2-carboxylate, demonstrated promising lead characteristics for these medical applications (Sashidhara et al., 2009).
Antimicrobial Potentials
Kim et al. (2014) explored the antimicrobial activities of various quinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. Their research suggested the potential use of these compounds, closely related to methyl 6-hydroxyquinoline-2-carboxylate, in developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Metal Complex Formation in Alzheimer's Treatment
Kenche et al. (2013) studied 8-hydroxyquinolines, including 2-substituted 8HQs, for their role in Alzheimer's disease treatment. They observed that these compounds could form metal complexes and potentially have neuroprotective and neuroregenerative effects, which is relevant for derivatives of methyl 6-hydroxyquinoline-2-carboxylate (Kenche et al., 2013).
Photolabile Protecting Groups in Photochemistry
Research by Fedoryak et al. (2002) on 8-bromo-7-hydroxyquinoline, closely related to methyl 6-hydroxyquinoline-2-carboxylate, demonstrated its application as a photolabile protecting group for carboxylic acids. This work is significant in the field of photochemistry and biotechnology (Fedoryak et al., 2002).
Safety And Hazards
Orientations Futures
The future directions for “Methyl 6-hydroxyquinoline-2-carboxylate” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and its physical and chemical properties. The societal expectations for chemists to produce greener and more sustainable chemical processes could also influence future research .
Propriétés
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVETNNBYVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461596 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxyquinoline-2-carboxylate | |
CAS RN |
429687-75-2 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



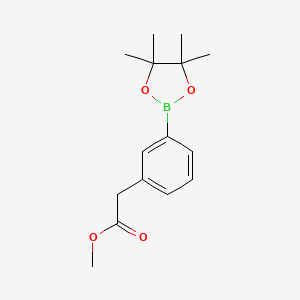
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
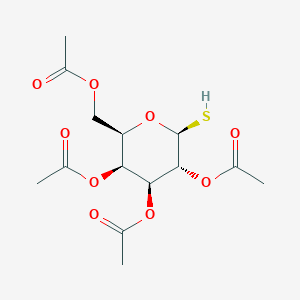
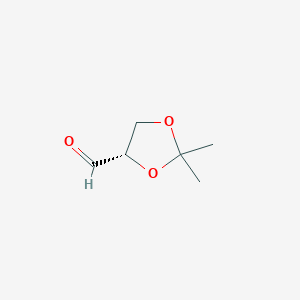
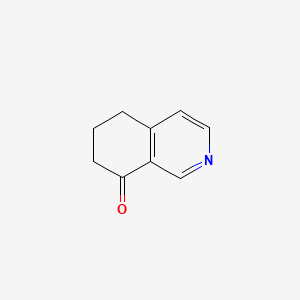
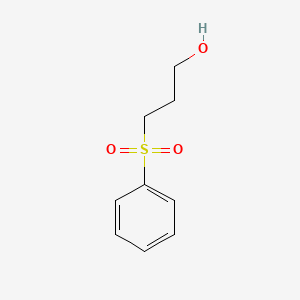
![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
